molecular formula C36H37NO9S3 B11029616 Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11029616
M. Wt: 723.9 g/mol
InChI Key: YXQVQHHUULIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including tert-butyl, benzoyl, and carboxylate groups, contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole moieties. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Spirocyclization: The quinoline derivative undergoes spirocyclization with a suitable dithiole precursor under acidic or basic conditions.

    Functional Group Introduction: The tert-butylbenzoyl and carboxylate groups are introduced through Friedel-Crafts acylation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 6’-(4-methylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetramethyl 6’-(4-ethylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness

This detailed overview provides a comprehensive understanding of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C36H37NO9S3

Molecular Weight

723.9 g/mol

IUPAC Name

tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',7'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C36H37NO9S3/c1-18-12-11-13-21-22-28(35(5,6)37(24(18)21)29(38)19-14-16-20(17-15-19)34(2,3)4)47-25(31(40)44-8)23(30(39)43-7)36(22)48-26(32(41)45-9)27(49-36)33(42)46-10/h11-17H,1-10H3

InChI Key

YXQVQHHUULIWAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)C(C)(C)C)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.